molecular formula C8H11ClN2O4 B6207050 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride CAS No. 2694728-41-9

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Cat. No. B6207050
CAS RN: 2694728-41-9
M. Wt: 234.6
InChI Key:
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Description

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride, also known as MOCA-HCl, is a synthetic compound used in a variety of scientific research applications. MOCA-HCl is an important tool in the fields of chemistry, biochemistry, and nanotechnology, and is used to study a variety of biochemical and physiological effects.

Scientific Research Applications

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has a variety of scientific research applications, including the study of enzyme inhibition, drug delivery, and nanotechnology. It is also used in the study of biological processes, such as signal transduction, gene expression, and drug metabolism. Additionally, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has been used to study the structure and function of proteins, as well as to study the properties of small molecules.

Mechanism of Action

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is an inhibitor of serine/threonine protein kinases, which are enzymes involved in signal transduction pathways. It inhibits these enzymes by binding to their active sites, preventing them from phosphorylating proteins. Additionally, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is known to interact with a variety of other proteins, including transcription factors, DNA binding proteins, and enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of serine/threonine protein kinases, which can lead to changes in cellular signaling pathways. Additionally, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has been shown to interact with a variety of other proteins, leading to changes in gene expression and drug metabolism.

Advantages and Limitations for Lab Experiments

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has a high degree of specificity for its target proteins, making it an ideal tool for studying the effects of protein inhibition. However, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride also has some limitations. It is not soluble in organic solvents, and it is not very soluble in water. Additionally, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride can be toxic in high concentrations.

Future Directions

There are a variety of potential future directions for research into 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride. One potential direction is to investigate the effects of 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride on other proteins, such as transcription factors and DNA binding proteins. Additionally, further research into the mechanism of action of 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride could lead to the development of more specific inhibitors of serine/threonine protein kinases. Additionally, further studies into the biochemical and physiological effects of 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride could lead to the development of more effective drugs and treatments. Finally, further research into the synthesis of 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride can be synthesized by the reaction of morpholine with 2-chloro-5-nitrobenzoic acid in the presence of anhydrous potassium carbonate. This reaction is performed in an inert atmosphere with the use of a suitable solvent, such as acetonitrile. The reaction proceeds at temperatures ranging from 60 to 80 degrees Celsius, and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride involves the reaction of 2-amino-2-(2-oxo-2,3-dihydro-1H-oxazol-5-yl)acetic acid with morpholine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-2-(2-oxo-2,3-dihydro-1H-oxazol-5-yl)acetic acid", "morpholine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Add coupling agent to a solution of 2-amino-2-(2-oxo-2,3-dihydro-1H-oxazol-5-yl)acetic acid in a suitable solvent", "Add morpholine to the reaction mixture and stir at room temperature for a suitable time", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Isolate the product by filtration or precipitation and purify by recrystallization" ] }

CAS RN

2694728-41-9

Molecular Formula

C8H11ClN2O4

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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